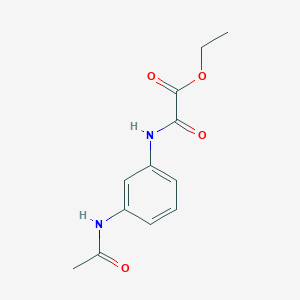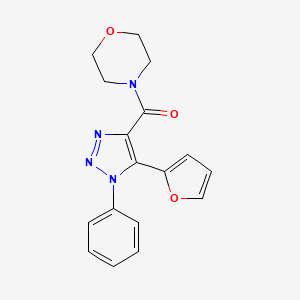![molecular formula C6H10O B2708674 3-Methylbicyclo[1.1.1]pentan-1-ol CAS No. 2091012-43-8](/img/structure/B2708674.png)
3-Methylbicyclo[1.1.1]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbicyclo[1.1.1]pentan-1-ol is an organic compound with the molecular formula C6H10O. It is a derivative of bicyclo[1.1.1]pentane, a structure characterized by a three-dimensional, highly strained ring system.
Wirkmechanismus
Bicyclo[1.1.1]pentane derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbicyclo[1.1.1]pentan-1-ol can be synthesized through several methods. One common approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane. Another method includes radical or nucleophilic addition across the central bond of [1.1.1]propellane . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification methods to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbicyclo[1.1.1]pentan-1-one, while reduction could produce 3-methylbicyclo[1.1.1]pentane .
Wissenschaftliche Forschungsanwendungen
3-Methylbicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 1-Chlorobicyclo[1.1.1]pentane
- 1,3-Dibromobicyclo[1.1.1]pentane
Uniqueness
3-Methylbicyclo[1.1.1]pentan-1-ol is unique due to the presence of the methyl group and hydroxyl group on the strained bicyclo[1.1.1]pentane ring. This combination of functional groups and ring strain provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
IUPAC Name |
3-methylbicyclo[1.1.1]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-6(7,3-5)4-5/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFLTNKHLWQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091012-43-8 |
Source


|
| Record name | 3-methylbicyclo[1.1.1]pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2708595.png)


![METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-CHLOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2708599.png)
![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)



![N-methyl-N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2708607.png)



![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)
